molecular formula C33H30N4O2S B13379810 2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B13379810
M. Wt: 546.7 g/mol
InChI Key: WCKXFNLTCHQUPT-UHFFFAOYSA-N
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Description

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and therapeutic potential . This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane involves several steps:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane stands out due to its unique spiro-cyclohexane structure. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and biological activities.

Biological Activity

The compound 2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 400.522 g/mol
  • CAS Number : 312625-68-6

The compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanisms include:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. The presence of the sulfanyl group is particularly noteworthy as sulfur-containing compounds are known for their antimicrobial effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar quinazoline derivatives against various bacterial strains, demonstrating effective inhibition.
  • Synergistic Effects : Research indicated that combining this compound with traditional antibiotics could enhance efficacy against resistant bacterial strains.

Other Biological Activities

Emerging research suggests potential activities beyond anticancer and antimicrobial effects:

  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of quinazoline derivatives, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Initial findings indicate possible neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Table 1: Biological Activities of this compound

Activity TypeEffectivenessMechanismReferences
AnticancerHighInhibition of kinases
AntimicrobialModerateDisruption of bacterial cell walls
Anti-inflammatoryPotentialInhibition of inflammatory mediators
NeuroprotectivePreliminaryProtection against oxidative stress

Properties

Molecular Formula

C33H30N4O2S

Molecular Weight

546.7 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C33H30N4O2S/c1-21-13-15-23(16-14-21)37-31(39)25-11-5-6-12-26(25)34-32(37)40-20-27-35-29-24-10-4-3-9-22(24)19-33(17-7-2-8-18-33)28(29)30(38)36-27/h3-6,9-16H,2,7-8,17-20H2,1H3,(H,35,36,38)

InChI Key

WCKXFNLTCHQUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC5=C(C(=O)N4)C6(CCCCC6)CC7=CC=CC=C75

Origin of Product

United States

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